1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways.
Biochemical Pathways
The compound may affect various biochemical pathwaysSimilar compounds have been found to affect pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown efficacy when orally dosed in a mouse model of certain diseases .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. It has been identified as a potent inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound’s interaction with CDK2 has been shown to significantly inhibit the growth of various cell lines .
Cellular Effects
1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide has demonstrated significant effects on various types of cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been shown to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Introduction of the 4-fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the pyrazolo[3,4-d]pyrimidine core.
Attachment of the morpholino group: This step involves the nucleophilic substitution reaction where a morpholino group is attached to the core structure.
Formation of the piperidine-4-carboxamide moiety: This step involves the coupling of the piperidine-4-carboxamide group to the existing structure through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry principles to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases involved in cell signaling pathways.
Medicine: Investigated for its anti-cancer properties, showing potential in inhibiting the growth of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, such as anti-cancer and anti-inflammatory properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in the development of pharmaceuticals.
Uniqueness
1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its potent biological activities. The presence of the 4-fluorophenyl group enhances its binding affinity to target enzymes, while the morpholino and piperidine-4-carboxamide moieties improve its pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O2/c22-15-1-3-16(4-2-15)29-20-17(13-24-29)19(27-9-11-31-12-10-27)25-21(26-20)28-7-5-14(6-8-28)18(23)30/h1-4,13-14H,5-12H2,(H2,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQUDTJJTJTVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.